Aklavin
Overview
Description
Aklavin, also known as Aclacinomycin T, is an anthracycline that is aklavinone having an alpha-L-rhodosaminyl residue attached at position 4 via a glycosidic linkage . It has a role as an antimicrobial agent, an antineoplastic agent, and a metabolite . It is an anthracycline, an aminoglycoside, a deoxy hexoside, a monosaccharide derivative, a member of tetracenequinones, a methyl ester, a polyketide, a member of phenols, and a tertiary alcohol . It is functionally related to an aklavinone .
Synthesis Analysis
Aklavin’s synthesis has been discussed in a paper titled “Practical total synthesis of (.±.)-aklavinone and total synthesis of aklavin” by Bruce Allen Pearlman and others .
Molecular Structure Analysis
Aklavin has a molecular formula of C30H35NO10 . Its exact mass is 569.23 and its molecular weight is 569.610 . The IUPAC name for Aklavin is methyl (1 R ,2 R ,4 S )-4- [ (2 R ,4 S ,5 S ,6 S )-4- (dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1 H -tetracene-1-carboxylate .
Scientific Research Applications
Aklavin's Antibacterial and Antitumor Properties
Aklavin, first isolated in 1956, is known for its activity against various bacteriophages, gram-positive bacteria, some fungi, and viruses. It undergoes hydrolysis into aklavinone and a basic sugar or sugars. The structural elucidation of aklavin's components, particularly the aglycone aklavinone, contributes to understanding its superior antibacterial and antitumor activities compared to related compounds. These insights are vital for defining structure-activity relationships in antibiotic and antitumor research (Kumar, Remers, & Grulich, 1977).
Aklavin as a Novel Z-DNA Inducer
Recent research has identified aklavin as a novel Z-DNA inducer. Z-DNA, a left-handed double-stranded DNA form, plays a role in various cellular processes. The discovery of aklavin's ability to induce the B-DNA to Z-DNA transition is significant for understanding DNA conformational changes and their biological implications (Hur et al., 2019).
Aklavin's Antiphage Activity
Early studies on aklavin revealed its antiphage activity, indicating its potential as an antibiotic substance. This research laid the groundwork for further investigation into aklavin's pharmacological properties and applications in treating viral infections (Strelitz, Flon, Weiss, & Asheshov, 1956).
properties
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPVWKMAYDYAS-QKKPTTNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209246 | |
Record name | Aklavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aklavin | |
CAS RN |
60504-57-6, 66676-88-8 | |
Record name | Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60504-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aklavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclacinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aklavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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